Caplyta

Übersicht

Beschreibung

Caplyta, sold under the brand name this compound, is an atypical antipsychotic medication primarily used for the treatment of schizophrenia and bipolar depression. It is a novel, first-in-class agent developed by Intra-Cellular Therapies under a license from Bristol-Myers Squibb . This compound is known for its unique mechanism of action, which involves the modulation of serotonin, dopamine, and glutamate neurotransmitter systems .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of lumateperone involves several key steps, starting from commercially available quinoxaline. The tetracyclic skeleton of lumateperone is constructed through a Fischer indole synthesis, which involves the reaction of 1-trifluoroacetyl-4-aminoquinoxaline with ethyl 4-oxopiperidine-1-carboxylate . This is followed by a series of reduction, N-methylation, and desethoxycarbonylation steps to yield the final product .

Industrial Production Methods

Industrial production of lumateperone follows similar synthetic routes but is optimized for scalability and cost-effectiveness. The use of inexpensive starting materials and efficient synthetic steps, such as the avoidance of borane-based reduction, makes the process suitable for large-scale production .

Analyse Chemischer Reaktionen

Primary Metabolic Pathways

Lumateperone undergoes extensive metabolism through three major pathways:

The carbonyl reduction of lumateperone’s ketone group by AKR isoforms (AKR1C1, 1B10, 1C4) is the first metabolic step, forming the alcohol metabolite ICI200131. This reaction is critical for modulating the drug’s pharmacokinetics .

Enzymatic Contributions to Metabolism

Lumateperone’s metabolism involves a diverse array of enzymes:

CYP3A4 is the dominant enzyme responsible for generating the N-desmethyl metabolites IC200161 and IC200565, which retain pharmacological activity .

Metabolite Pharmacokinetics

Key pharmacokinetic parameters for lumateperone and its metabolites:

| Parameter | Lumateperone | ICI200131 | IC200161 |

|---|---|---|---|

| Half-life (hours) | 13–18 | 20–21 | 18–22 |

| Protein Binding (%) | 97.4 | >90 | >90 |

| Excretion Route | Feces (29%), Urine (58%) | Feces/Urine (conjugated) | Feces/Urine (conjugated) |

Lumateperone’s metabolites are predominantly excreted as glucuronide conjugates, with <1% of the parent drug excreted unchanged .

Drug-Drug Interactions

Lumateperone’s metabolism is sensitive to CYP3A4 modulators:

-

Inducers (e.g., carbamazepine) : Reduce lumateperone exposure by up to 50%, necessitating dose adjustments .

-

Inhibitors (e.g., ketoconazole) : Increase lumateperone exposure by 2.5-fold, requiring monitoring .

No significant inhibition of CYP450 enzymes by lumateperone or its metabolites has been observed .

Structural Insights

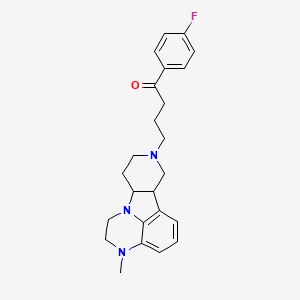

The chemical structure of lumateperone (C₂₄H₂₈FN₃O) features a tetracyclic core with a fluorophenyl group and a ketone side chain. Reduction of the ketone to an alcohol (ICI200131) and N-desmethylation are the primary modifications driving its metabolic fate .

textLumateperone Structure Highlights: - Tetracyclic backbone: Pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline - Substituents: 4-Fluorophenyl, methyl group, ketone side chain - Molecular Weight: 393.5 g/mol [3][5]

Wissenschaftliche Forschungsanwendungen

Caplyta has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis of complex tetracyclic structures.

Biology: Investigated for its effects on neurotransmitter systems and receptor binding profiles.

Medicine: Primarily used for the treatment of schizophrenia and bipolar depression.

Wirkmechanismus

Caplyta exerts its effects through a unique mechanism of action that involves the modulation of multiple neurotransmitter systems. It acts as a receptor antagonist of the serotonin 5-HT2A receptor and several dopamine receptors (D1, D2, and D4) with lower affinity . Additionally, it has moderate serotonin transporter reuptake inhibition and off-target antagonism at alpha-1 receptors . This multi-faceted mechanism contributes to its efficacy in treating schizophrenia and bipolar depression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cariprazine: Another atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder.

Lamotrigine: Used to stabilize mood in bipolar disorder.

Olanzapine: An effective antipsychotic with a different receptor binding profile.

Risperidone: Commonly used for schizophrenia but with a different side effect profile.

Uniqueness

Caplyta is unique due to its selective and simultaneous modulation of serotonin, dopamine, and glutamate neurotransmitter systems . This distinct mechanism of action allows it to effectively treat both positive and negative symptoms of schizophrenia while minimizing adverse effects .

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-4-(4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN3O/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOIIHACBCFLJET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.